
7-Ethoxy-3-methyl-2H-chromen-2-one
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Overview
Description
7-Ethoxy-3-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by an ethoxy group at the 7th position and a methyl group at the 3rd position of the coumarin scaffold. Coumarins are aromatic heterocyclic compounds with a benzopyrone structure, widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The methyl group at position 3 may stabilize the molecular structure, influencing reactivity and interactions with biological targets .
Preparation Methods
Alkylation of 7-Hydroxy-3-methyl-2H-chromen-2-one
The most common and straightforward method to prepare 7-ethoxy-3-methyl-2H-chromen-2-one involves the alkylation of 7-hydroxy-3-methyl-2H-chromen-2-one with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.
- Starting material: 7-hydroxy-3-methyl-2H-chromen-2-one
- Alkylating agent: Ethyl iodide (EtI) or ethyl bromide (EtBr)
- Base: Potassium carbonate (K₂CO₃) or anhydrous potassium carbonate
- Solvent: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
- Reaction conditions: Stirring at room temperature (rt) to moderate heating (e.g., reflux) for 12–24 hours
- A suspension of 7-hydroxy-3-methyl-2H-chromen-2-one (1.0 mmol), ethyl iodide (1.5 equivalents), and anhydrous potassium carbonate (2 equivalents) is prepared in 10 mL of anhydrous DMF.
- The mixture is stirred at room temperature for 24 hours to allow complete alkylation of the phenolic hydroxyl group.
- After completion, the reaction mixture is diluted with ethyl acetate and washed multiple times with water to remove inorganic salts.
- The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield the desired this compound as a white solid.
This method is supported by experimental data reported for similar coumarin alkylations, where yields typically range from 60% to 85% depending on reaction time and conditions.
Alternative Synthetic Routes
While alkylation of hydroxycoumarins is the most direct approach, other synthetic strategies have been reported for functionalized chromenones that could be adapted for this compound:
Wittig Reaction: Synthesis of substituted chromen-2-ones by Wittig olefination of hydroxybenzaldehydes with phosphonium ylides, followed by cyclization. This route is more complex and typically used for other substitution patterns.
Esterification and Subsequent Alkylation: Esterification of 7-hydroxy-4-methylchromen-2-one derivatives followed by nucleophilic substitution can be used to introduce ethoxy groups, but this is less common for direct ethoxy substitution at position 7.
Reaction Optimization and Purification
- Base choice: Potassium carbonate is preferred due to its mildness and effectiveness in promoting O-alkylation without side reactions.
- Solvent: Polar aprotic solvents such as DMF or acetonitrile enhance the nucleophilicity of the phenolate ion and solubilize both reactants.
- Temperature: Room temperature is often sufficient; however, gentle heating (50–80°C) can speed up the reaction.
- Molar ratios: Using slight excess of ethyl iodide (1.2–1.5 equiv.) ensures complete conversion.
- After reaction completion, extraction with ethyl acetate and washing with water removes inorganic salts.
- Drying over MgSO₄ or sodium sulfate followed by concentration yields crude product.
- Purification is achieved by recrystallization from ethanol or by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.
Representative Data Table for Alkylation Reaction
Parameter | Typical Conditions | Notes |
---|---|---|
Starting material | 7-hydroxy-3-methyl-2H-chromen-2-one | 1.0 mmol |
Alkylating agent | Ethyl iodide (EtI) | 1.5 equivalents |
Base | Anhydrous K₂CO₃ | 2 equivalents |
Solvent | Anhydrous DMF or Acetonitrile | 10 mL |
Temperature | Room temperature (20–25°C) | Stirring for 24 hours |
Work-up | Extraction with EtOAc, washing with H₂O | Drying over MgSO₄ |
Yield | 60–85% | Depends on reaction time |
Product form | White solid | Purified by recrystallization |
Spectroscopic Characterization (Supporting Preparation)
- ¹H NMR: Characteristic signals include ethoxy protons (quartet at ~4.1 ppm for –OCH₂– and triplet at ~1.4 ppm for –CH₃), methyl group at position 3 (~2.1 ppm), and aromatic protons between 6.8 and 7.8 ppm.
- ¹³C NMR: Signals for carbonyl carbon (~160–165 ppm), aromatic carbons, and ethoxy carbons (~60 ppm for –OCH₂–, ~15 ppm for –CH₃).
- IR Spectroscopy: Strong carbonyl stretch near 1700 cm⁻¹, ether C–O–C stretch near 1250 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with C₁₂H₁₂O₃ (molecular weight ~204 g/mol).
Summary of Research Discoveries
- The alkylation of 7-hydroxycoumarins using ethyl iodide and potassium carbonate in DMF is a robust and widely used method to obtain 7-ethoxy derivatives with high selectivity and good yields.
- Reaction conditions such as solvent choice and temperature critically influence yield and purity.
- This synthetic approach is versatile and can be adapted to other substituted chromenones.
- Purification by recrystallization or chromatography ensures high purity necessary for further pharmacological or photophysical studies.
This comprehensive overview consolidates the primary preparation method of this compound through alkylation of the corresponding hydroxycoumarin, supported by experimental protocols and characterization data from diverse research sources. The method is well-established, reproducible, and scalable for laboratory synthesis.
Chemical Reactions Analysis
Chloramine-B-Mediated Oxidation
In hydrochloric acid medium, 7-ethoxy-3-methyl-2H-chromen-2-one undergoes oxidation with chloramine-B (C₆H₅SO₂NClNa), producing o-hydroxycinnamic acid derivatives via cleavage of the lactone ring .
Key Findings:
-
Rate Enhancement : Electron-donating groups (e.g., ethoxy) increase reaction rates compared to electron-withdrawing substituents. The order of reactivity follows:
7-hydroxycoumarin > 7-ethoxycoumarin > coumarin > 7-nitrocoumarin . -
Mechanism : Involves formation of an intermediate complex between the substrate and molecular chlorine, followed by acid-catalyzed hydrolysis .
Kinetic Parameters (25°C):
Parameter | Value |
---|---|
Rate constant (k) | 1.25×10−2M−1s−1 |
Activation energy | 44.2kJ/mol |
ΔH‡ | 41.5kJ/mol |
ΔS‡ | −128J/mol\cdotpK |
Hydrolysis Reactions
Under acidic or enzymatic conditions, the lactone ring undergoes hydrolysis to form o-hydroxycinnamic acid derivatives .
Example Pathway:
-
Acid-Catalyzed Hydrolysis :
-
Enzymatic Hydrolysis :
Nucleophilic Substitution
The ethoxy group at position 7 participates in nucleophilic substitutions under basic conditions.
Reaction with Amines:
-
Product : Formation of 3-(1,4-dioxan-2-yl)-7-ethoxy-2H-chromen-2-one via Michael addition and subsequent cyclization .
-
Mechanism :
Structural Data for Key Product :
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₄O₄ |
1H NMR (CDCl₃) | δ 7.77 (s, 1H), 4.70 (dd, 1H) |
IR Peaks | 1701 cm⁻¹ (C=O stretch) |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes halogenation and nitration.
Bromination:
-
Site Selectivity : Bromination occurs at the activated C-5 position due to directing effects of the ethoxy group .
Reduction Reactions
The nitro group (if present in derivatives) can be reduced to an amine.
Catalytic Hydrogenation:
Photochemical Reactions
Coumarins exhibit [2+2] photodimerization under UV light, though steric hindrance from the 3-methyl group in this compound may limit reactivity.
Biological Interactions
While not a direct chemical reaction, the compound inhibits L-type calcium channels , mimicking nifedipine’s mechanism . This interaction underpins its smooth muscle relaxant properties.
Scientific Research Applications
7-Ethoxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other coumarin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert a relaxant effect on tracheal rat rings by blocking L-type calcium channels. This action is similar to that of nifedipine, a known calcium channel blocker . Additionally, it may increase intracellular cyclic AMP levels, contributing to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Coumarin Derivatives
Below is a detailed comparison of 7-Ethoxy-3-methyl-2H-chromen-2-one with key analogs, focusing on structural features, synthesis, and biological activities.
Structural and Functional Group Comparisons
Key Observations :
- Substituent Effects : Ethoxy at position 7 provides moderate lipophilicity compared to methoxy (less bulky) or hydroxyl (highly polar). The trihydroxy-3-methylbutyl group in significantly increases polarity, likely reducing blood-brain barrier penetration but enhancing water solubility.
- Biological Implications : Compounds with amine or heterocyclic extensions (e.g., benzothiazole in ) exhibit tailored interactions with enzymes or receptors, whereas simpler analogs like this compound may prioritize broad-spectrum activity.
Critical Analysis :
Biological Activity
7-Ethoxy-3-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C11H12O3
- Molecular Weight: 192.21 g/mol
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, indicating their potential as antimicrobial agents .
Compound | MIC (μM) | Target Bacteria |
---|---|---|
This compound | 15.625 - 62.5 | Staphylococcus aureus |
Another Coumarin Derivative | 62.5 - 125 | Enterococcus faecalis |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines such as B16-F10 and HT29, with IC50 values indicating significant growth inhibition .
Table: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
B16-F10 | 10.4 ± 0.2 | Apoptosis induction |
HT29 | 10.9 ± 0.5 | Cell cycle arrest |
Hep G2 | 8.8 ± 0.4 | Apoptosis induction |
The mechanism involves cell cycle arrest predominantly in the G0/G1 phase, leading to reduced proliferation rates .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of various xenobiotics .
- Reactive Oxygen Species (ROS) Generation: It has been suggested that coumarins can induce oxidative stress in cancer cells, leading to apoptosis .
- Antibiofilm Activity: Some studies have reported that coumarin derivatives exhibit antibiofilm properties against pathogenic bacteria, potentially enhancing their efficacy in treating infections .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of several coumarin derivatives, including this compound. The results demonstrated a strong correlation between structural modifications and increased antibacterial potency against Staphylococcus aureus and Escherichia coli.
Study on Anticancer Properties
Another investigation focused on the effects of this compound on human cancer cell lines. The findings revealed not only cytotoxic effects but also significant apoptosis rates, suggesting its potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-ethoxy-3-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-5-4-9-6-8(2)12(13)15-11(9)7-10/h4-7H,3H2,1-2H3 |
InChI Key |
USRRCJHNGOYVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C |
Origin of Product |
United States |
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